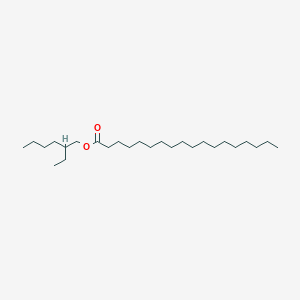

2-Ethylhexyl stearate

Descripción

Propiedades

IUPAC Name |

2-ethylhexyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJWPPVYCOPDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047178 | |

| Record name | 2-Ethylhexyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Octadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

22047-49-0 | |

| Record name | 2-Ethylhexyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22047-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG3PA2K3K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enzymatic Synthesis of 2-Ethylhexyl Stearate: A Technical Guide

Abstract

2-Ethylhexyl stearate (B1226849) is a valuable emollient and lubricant widely used in the cosmetics, pharmaceutical, and lubricant industries. Traditional chemical synthesis methods often require harsh conditions, leading to environmental concerns. Enzymatic catalysis, primarily utilizing lipases, presents a green and highly specific alternative for the synthesis of 2-ethylhexyl stearate. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the core principles, experimental protocols, and process optimization. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

The esterification of stearic acid with 2-ethylhexanol to produce this compound is a significant reaction for producing bio-lubricants and cosmetic ingredients.[1] The conventional synthesis route involves acid catalysts like sulfuric or p-toluenesulfonic acid, which can lead to undesirable byproducts and environmental issues.[2][3] Lipase-catalyzed esterification offers several advantages, including mild reaction conditions, high selectivity, and reduced energy consumption, making it a sustainable alternative.[2][4] This guide will explore the key facets of this enzymatic process.

The Enzymatic Reaction

The core of the process is the esterification reaction between stearic acid and 2-ethylhexanol, catalyzed by a lipase (B570770) enzyme. Lipases are hydrolases that can reverse their function in non-aqueous or micro-aqueous environments to synthesize esters.[4] The reaction is an equilibrium process where water is formed as a byproduct.[5] Removal of this water is crucial to drive the reaction towards a high conversion of the reactants to the desired ester.

Reaction Scheme:

References

- 1. Ultrasound Assisted Green Synthesis of this compound: A Cosmetic Bio-lubricant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. researchgate.net [researchgate.net]

- 5. - MedCrave online [medcraveonline.com]

2-Ethylhexyl Stearate: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 2-Ethylhexyl Stearate, a versatile ester with significant applications in research, particularly within the pharmaceutical and cosmetic sciences. This document details key physical and chemical characteristics, outlines experimental protocols for their determination, and presents relevant data in a clear, accessible format to support laboratory and development work.

Introduction

This compound (also known as octyl stearate) is the ester of 2-ethylhexanol and stearic acid.[1][2] It is a clear, colorless to slightly yellowish oily liquid with a faint, characteristic odor.[1][3][4] Functioning primarily as an emollient, solvent, and lubricant, this compound is widely utilized in topical formulations, including creams, lotions, and sunscreens, as well as in decorative cosmetics.[5][6] Its non-greasy feel, good spreadability, and ability to act as a carrier for active pharmaceutical ingredients (APIs) make it a valuable excipient in drug delivery systems.[3][4]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, compiled from various technical sources. These properties are crucial for formulation development, quality control, and safety assessment.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 2-Ethylhexyl octadecanoate | [1] |

| Synonyms | Ethylhexyl stearate, Octyl stearate, Cetiol 868 | [1][3][7] |

| CAS Number | 22047-49-0 | [1][7] |

| EC Number | 244-754-0 | [1][7] |

| Molecular Formula | C26H52O2 | [1][7] |

| Molecular Weight | 396.69 g/mol | [7][8] |

| Appearance | Clear, colorless to slightly yellowish oily liquid | [1][3][9] |

| Odor | Faint, characteristic | [1][4] |

Table 2: Thermal and Spectroscopic Properties of this compound

| Property | Value | References |

| Boiling Point | Approximately 420.33 °C to 431.8 °C at 760 mmHg (rough estimates) | [3][7][10] |

| Melting Point | < 6 °C (pour point); Approximately -10 °C | [7][9] |

| Flash Point | Approximately 219.2 °C | [7] |

| Refractive Index | Approximately 1.451 to 1.4563 (estimate) | [1][7][10] |

Table 3: Density, Viscosity, and Solubility Properties of this compound

| Property | Value | References |

| Density | Approximately 0.85 to 0.9 ± 0.1 g/cm³ | [7][11] |

| Specific Gravity | Approximately 0.826 to 0.8789 (rough estimates) | [1][3] |

| Viscosity, Kinematic | Approximately 7-10.5 cSt; 9 cSt | [3][9] |

| Solubility in Water | Insoluble | [4][9] |

| Solubility in Organic Solvents | Soluble in many organic solvents; Slightly soluble in Chloroform and Hexanes | [1][3][12] |

| Vapor Pressure | 0 Pa at 20 °C | [1][3][10] |

Table 4: Chemical and Quality Control Parameters of this compound

| Property | Value | References |

| Acid Value | ≤ 1.0 mg KOH/g | [13][14] |

| Saponification Value | 130 - 170 mg KOH/g | [13][14] |

| Iodine Value | ≤ 1.0 g I2 / 100g | [11][14] |

| Hydroxyl Value | 0 - 10 mg KOH/g | [14] |

| XLogP3 | 11.7 | [7] |

Experimental Protocols

This section provides detailed methodologies for determining key physicochemical properties of this compound, adapted from standard testing methods.

Determination of Density

The density of this compound can be accurately determined using a digital density meter based on the oscillating U-tube principle, following a method similar to ASTM D4052.

-

Apparatus: Digital density meter, syringe for sample injection, temperature control unit.

-

Procedure:

-

Calibrate the digital density meter with dry air and distilled water at the desired temperature (e.g., 20°C).

-

Equilibrate the this compound sample to the measurement temperature.

-

Inject the sample into the oscillating U-tube, ensuring no air bubbles are present.

-

Allow the reading to stabilize and record the density value.

-

Clean the U-tube with an appropriate solvent (e.g., ethanol (B145695) or acetone) and dry it before the next measurement.

-

Measurement of Viscosity

The kinematic viscosity of this compound can be determined using a capillary viscometer, following a procedure based on ASTM D445.

-

Apparatus: Calibrated capillary viscometer (e.g., Ubbelohde type), constant temperature water bath, stopwatch.

-

Procedure:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of this compound.

-

Charge the viscometer with the sample and place it in the constant temperature bath (e.g., 25°C or 40°C) until it reaches thermal equilibrium.

-

Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

-

Repeat the measurement at least three times and calculate the average flow time.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

-

Determination of Saponification Value

The saponification value, which indicates the amount of ester, is determined by refluxing a known mass of the sample with an excess of alcoholic potassium hydroxide (B78521), followed by titration of the excess alkali.

-

Apparatus: Reflux condenser, 250 mL conical flask, water bath, burette, pipette.

-

Reagents: 0.5 M alcoholic potassium hydroxide, 0.5 M hydrochloric acid, phenolphthalein (B1677637) indicator.

-

Procedure:

-

Accurately weigh approximately 2 grams of this compound into a conical flask.

-

Add 25 mL of 0.5 M alcoholic potassium hydroxide.

-

Attach the flask to a reflux condenser and heat in a boiling water bath for 60 minutes.

-

Allow the solution to cool and add a few drops of phenolphthalein indicator.

-

Titrate the excess potassium hydroxide with 0.5 M hydrochloric acid until the pink color disappears.

-

Perform a blank titration without the sample.

-

The saponification value is calculated using the formula: Saponification Value (mg KOH/g) = [(B - S) x M x 56.1] / W where: B = volume of HCl used for the blank (mL) S = volume of HCl used for the sample (mL) M = Molarity of the HCl solution W = weight of the sample (g)

-

Solubility Assessment

A qualitative assessment of solubility can be performed by simple mixing tests.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

To separate test tubes, add 1 mL of this compound.

-

To the respective test tubes, add 5 mL of the solvent to be tested (e.g., water, ethanol, chloroform, hexanes).

-

Vortex the test tubes for 1 minute.

-

Observe the mixture for homogeneity, phase separation, or cloudiness to determine solubility.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Manufacturing workflow for this compound.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. researchgate.net [researchgate.net]

- 3. store.astm.org [store.astm.org]

- 4. Method of Acid Value Determination for Oils Containing Alkali-Labile Esters [jstage.jst.go.jp]

- 5. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]

- 6. oil-tester.com [oil-tester.com]

- 7. matestlabs.com [matestlabs.com]

- 8. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. filab.fr [filab.fr]

- 11. precisionlubrication.com [precisionlubrication.com]

- 12. Aquadocs Repository [aquadocs.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. scimed.co.uk [scimed.co.uk]

Spectroscopic Analysis of 2-Ethylhexyl Stearate: A Technical Guide

Introduction

2-Ethylhexyl stearate (B1226849) (CAS No: 22047-49-0), with the IUPAC name 2-ethylhexyl octadecanoate, is a versatile emollient and lubricant widely used in the cosmetic, pharmaceutical, and industrial sectors.[1][2][3] Its chemical formula is C26H52O2 and it has a molecular weight of approximately 396.7 g/mol .[2][4] A thorough understanding of its molecular structure is paramount for quality control, formulation development, and safety assessment. This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Ethylhexyl stearate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering detailed experimental protocols and data interpretation.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, an ester formed from stearic acid and 2-ethylhexanol, gives rise to a characteristic spectroscopic fingerprint. The long aliphatic chain of the stearate moiety and the branched 2-ethylhexyl group are key features that can be elucidated by NMR and IR techniques.

Caption: Correlation of this compound's structural features with NMR and IR data.

Experimental Protocols

A standardized approach to sample preparation and instrument setup is crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2 s

-

Pulse Angle: 30°

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS signal at 0 ppm.

3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -10 to 200 ppm

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 s

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

3. Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum by the instrument software.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Data Presentation and Interpretation

The following tables summarize the predicted NMR chemical shifts and characteristic IR absorption bands for this compound. Due to the unavailability of experimentally derived public data, these values are based on established spectroscopic principles and data from structurally similar compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | d | 2H | O-CH₂ -CH |

| ~2.28 | t | 2H | CH₂ -COO |

| ~1.60 | m | 1H | O-CH₂-CH |

| ~1.25-1.40 | m | ~38H | -(CH₂ )n- (stearate and ethylhexyl chains) |

| ~0.88 | t | 6H | CH₃ -CH₂ (stearate and ethyl group) |

| ~0.87 | t | 3H | CH₃ -CH₂ (butyl group) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C =O (Ester Carbonyl) |

| ~65.5 | O-C H₂ |

| ~38.5 | O-CH₂-C H |

| ~34.4 | C H₂-COO |

| ~31.9 | -(C H₂)n- |

| ~29.7 | -(C H₂)n- |

| ~29.4 | -(C H₂)n- |

| ~29.3 | -(C H₂)n- |

| ~29.1 | -(C H₂)n- |

| ~25.0 | -(C H₂)n- |

| ~23.8 | -(C H₂)n- |

| ~22.7 | -(C H₂)n- |

| ~14.1 | C H₃ (stearate) |

| ~11.0 | C H₃ (ethyl group) |

| ~10.5 | C H₃ (butyl group) |

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2955 | Strong | Asymmetric C-H Stretch | -CH₃ |

| ~2924 | Strong | Asymmetric C-H Stretch | -CH₂- |

| ~2854 | Strong | Symmetric C-H Stretch | -CH₂- |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1465 | Medium | C-H Bend (Scissoring) | -CH₂- |

| ~1378 | Medium | C-H Bend (Symmetric) | -CH₃ |

| ~1170 | Strong | C-O Stretch | Ester |

Conclusion

NMR and IR spectroscopy are powerful analytical tools for the structural characterization of this compound. The predicted data and detailed protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals. While predicted data offers a strong foundation for analysis, it is recommended to confirm these findings with experimental data obtained from a pure reference standard whenever possible. The combination of these spectroscopic techniques allows for unambiguous identification and quality assessment of this important chemical compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition Profile of 2-Ethylhexyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl stearate (B1226849) is a versatile long-chain, branched ester widely utilized across the pharmaceutical, cosmetic, and industrial sectors. Its popularity stems from its properties as an emollient, lubricant, and solvent.[1][2][3] In many applications, particularly in manufacturing and formulation processes, understanding the thermal stability and decomposition characteristics of 2-ethylhexyl stearate is of paramount importance for ensuring product integrity, safety, and performance. This technical guide provides a comprehensive overview of the thermal profile of this compound, including anticipated thermal stability data, detailed experimental protocols for its analysis, and a discussion of its likely decomposition pathways. While specific experimental data for this compound is not widely published, this guide leverages established principles of thermal analysis and the known behavior of similar long-chain and synthetic esters to provide a robust framework for its characterization.[4][5][6]

Anticipated Thermal Stability Data

Based on the thermal behavior of analogous long-chain esters and general product data sheets, this compound is expected to exhibit good thermal stability.[1][7] Quantitative data on its thermal decomposition can be obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the expected ranges for key thermal stability parameters.

Table 1: Anticipated Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Expected Value Range | Description |

| Onset Decomposition Temperature (Tonset) | 200 - 275 °C | The temperature at which significant thermal decomposition begins. The presence of metals can catalyze decomposition, potentially lowering this temperature.[4] |

| Peak Decomposition Temperature (Tpeak) | 250 - 350 °C | The temperature at which the maximum rate of mass loss occurs. |

| Mass Loss at 300 °C | 5 - 15% | The percentage of the initial mass lost at a representative elevated temperature. |

| Residue at 500 °C (Inert Atmosphere) | < 2% | The amount of non-volatile residue remaining after decomposition in an inert atmosphere like nitrogen. |

Table 2: Anticipated Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Expected Value Range | Description |

| Melting Point | Not applicable (liquid at room temp.) | This compound is typically a liquid at ambient temperatures. |

| Boiling Point | > 300 °C | The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. |

| Decomposition Exotherm | 200 - 400 °C | The temperature range over which heat is released due to exothermic decomposition reactions. |

Experimental Protocols

To empirically determine the thermal stability and decomposition profile of this compound, standardized TGA and DSC experiments should be performed. The following protocols provide a detailed methodology for these analyses.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperature(s).

-

Determine the onset decomposition temperature, mass loss at specific temperatures, and the final residue percentage.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions and decomposition energetics of this compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and integrate any endothermic or exothermic peaks to determine transition temperatures and enthalpy changes associated with decomposition.

-

Decomposition Profile and Mechanisms

The thermal decomposition of this compound is expected to proceed through complex chemical reactions, primarily influenced by temperature and the surrounding atmosphere.

Decomposition in an Inert Atmosphere

In the absence of oxygen, the primary decomposition mechanism for esters with beta-hydrogens on the alcohol moiety is β-elimination .[4] This reaction involves the formation of a six-membered ring transition state, leading to the cleavage of the C-O ester bond and the formation of a carboxylic acid and an alkene. For this compound, this would result in stearic acid and 2-ethyl-1-hexene (B155198). At higher temperatures, these initial products will further decompose. Stearic acid can undergo decarboxylation to form heptadecane (B57597) and carbon dioxide, while 2-ethyl-1-hexene can undergo further cracking and isomerization.

Decomposition in an Oxidative Atmosphere

In the presence of oxygen, the decomposition of this compound is significantly more complex and occurs at lower temperatures. The degradation is initiated by the formation of free radicals, which then participate in a chain reaction involving the abstraction of hydrogen atoms, formation of peroxy radicals, and subsequent decomposition to a wide variety of smaller, oxygenated molecules such as aldehydes, ketones, and carboxylic acids.[5][6] Ultimately, complete oxidation will lead to the formation of carbon dioxide and water.

The final decomposition products under both inert and oxidative atmospheres at high temperatures are primarily carbon oxides (CO and CO2).

Conclusion

This compound is a thermally stable ester that finds extensive use in various high-temperature applications. While specific, publicly available TGA and DSC data are limited, its thermal behavior can be reliably predicted based on its chemical structure and comparison with similar long-chain esters. The primary decomposition mechanism in an inert atmosphere is expected to be β-elimination, while in the presence of oxygen, complex oxidative degradation pathways will dominate. For precise characterization, the detailed TGA and DSC protocols provided in this guide should be followed. This information is critical for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in their formulations and processes.

References

- 1. nbinno.com [nbinno.com]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. lube-media.com [lube-media.com]

- 5. Synthetic Esters: Engineered to Perform [machinerylubrication.com]

- 6. zslubes.com [zslubes.com]

- 7. ETHYLHEXYL STEARATE - Ataman Kimya [atamanchemicals.com]

A Technical Guide to the Solubility of 2-Ethylhexyl Stearate in Organic and Inorganic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-ethylhexyl stearate (B1226849), a widely used emollient and solvent in the pharmaceutical and cosmetic industries. Understanding its solubility is crucial for formulation development, ensuring product stability, and optimizing performance. This document presents available solubility data, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a substance, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure. For a non-polar, long-chain ester like 2-ethylhexyl stearate, its solubility is primarily governed by the principle of "like dissolves like." This means it will exhibit higher solubility in non-polar organic solvents and very limited solubility in polar inorganic solvents like water.

Solubility Data for this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on various technical data sheets and chemical databases, a qualitative and, where available, quantitative summary of its solubility is presented in Table 1. Researchers are strongly encouraged to determine the precise solubility in their specific solvent systems experimentally, using the protocols outlined in the subsequent section.

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility | Temperature (°C) |

| Inorganic | Water | < 0.05 mg/L[1] | 25[1] |

| Alcohols | Ethanol | Soluble[2] | Not Specified |

| Isopropanol | Soluble | Not Specified | |

| Ketones | Acetone | Soluble[2] | Not Specified |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble[3] | Not Specified |

| Aliphatic Hydrocarbons | Hexanes | Slightly Soluble[3] | Not Specified |

| Oils | Mineral Oil and other oils | Soluble[4] | Not Specified |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is reliable and can be adapted for various solvents and temperature conditions.

Principle

An excess amount of this compound is equilibrated with a known volume of the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solute is separated, and the concentration of the dissolved solute in a known amount of the saturated solution is determined by evaporating the solvent and weighing the residue.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator with shaker

-

Thermostatically controlled oven or vacuum desiccator

-

Glass vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed glass evaporating dishes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials or flasks, each containing a precisely measured volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials/flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials/flasks in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Separation:

-

After the equilibration period, cease agitation and allow the vials/flasks to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) glass pipette.

-

To ensure all undissolved microparticles are removed, filter the collected supernatant through a syringe filter that is chemically compatible with the organic solvent.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear, filtered saturated solution into a pre-weighed glass evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a thermostatically controlled oven set to a temperature below the boiling point of the solvent and the melting point of this compound can be used.

-

Once the solvent appears to be completely evaporated, place the evaporating dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the evaporating dish containing the dried this compound residue on an analytical balance.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ (Weight of dish + residue) - (Weight of empty dish) ] / Volume of filtrate (mL) * 100

Perform the determination in triplicate to ensure the precision and accuracy of the results.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

References

Molecular structure and chemical characteristics of 2-Ethylhexyl stearate

An In-depth Technical Guide on the Molecular Structure and Chemical Characteristics of 2-Ethylhexyl Stearate (B1226849)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl stearate (CAS No: 22047-49-0) is the ester of stearic acid and 2-ethylhexanol.[1] It is a versatile compound utilized across various industries, including cosmetics, personal care, and industrial applications.[2] In the pharmaceutical and drug development sector, its properties as an emollient, solvent, and lubricant are of particular interest.[3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical characteristics, synthesis, and safety profile of this compound.

Molecular Structure and Identification

This compound is characterized by a long, saturated fatty acid chain derived from stearic acid and a branched alcohol moiety from 2-ethylhexanol.[1] This structure imparts a unique combination of properties, including low viscosity and an oily nature, resulting in a non-greasy, hydrophobic film when applied to surfaces.[3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-ethylhexyl octadecanoate[5] |

| Synonyms | This compound, Octyl stearate, Cetiol 868[1][6] |

| CAS Number | 22047-49-0[5] |

| Molecular Formula | C₂₆H₅₂O₂[5] |

| Molecular Weight | 396.69 g/mol [5][7] |

| InChI | InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h25H,4-24H2,1-3H3[5] |

| InChIKey | OPJWPPVYCOPDCM-UHFFFAOYSA-N[5] |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC[5] |

Physicochemical Characteristics

This compound is a clear, colorless to slightly yellowish oily liquid at room temperature.[2][8] It is valued for its emollient properties, providing a smooth after-feel without being overly greasy.[8] Its hydrophobic nature makes it practically insoluble in water.[9]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Clear, colorless to pale yellow liquid | [8][10] |

| Odor | Faint, typical | [8][11] |

| Boiling Point | 420.33°C (rough estimate) | [6] |

| Melting Point | < 6 °C (Pour Point) | [11] |

| Density | 0.854 - 0.86 g/cm³ at 20 °C | [12][13] |

| Vapor Pressure | 0 Pa at 20 °C | [6][13] |

| Water Solubility | < 0.05 mg/L at 20 °C | [9][13] |

| logP (Octanol/Water Partition Coefficient) | 9.008 (Crippen Calculated Property) | [14] |

| Viscosity (Kinematic) | 14.83 mm²/s at 25.0°C | [13] |

| Refractive Index | 1.4563 (estimate) | [6] |

| Flash Point | 219.2 °C | [15] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of stearic acid with 2-ethylhexanol, typically in the presence of an acid catalyst.[3][9]

Materials:

-

Stearic Acid (1 mole equivalent)

-

2-Ethylhexanol (1.2 mole equivalents, slight excess to drive the reaction)

-

Sulfuric Acid (catalytic amount, e.g., 1-2% of the weight of stearic acid)

-

Toluene (B28343) (as a solvent to facilitate azeotropic removal of water)

-

5% Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Distillation apparatus with a Dean-Stark trap

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine stearic acid, 2-ethylhexanol, and toluene.

-

Catalyst Addition: While stirring, carefully add the catalytic amount of sulfuric acid to the mixture.

-

Heating and Water Removal: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral.

-

Aqueous Wash: Wash the organic layer with distilled water to remove any remaining salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Ultrasound-Assisted Enzymatic Synthesis

A greener alternative for the synthesis of this compound involves enzymatic catalysis with ultrasound assistance.[16]

Materials:

-

Stearic Acid

-

2-Ethylhexanol

-

Immobilized Lipase (B570770) (e.g., Fermase CALB 10000)[16]

-

Ultrasound bath/probe

Procedure:

-

Reactant Mixture: Combine 2-ethylhexanol and stearic acid in a suitable reaction vessel. A molar ratio of 2:1 (2-ethylhexanol to stearic acid) has been shown to be effective.[16]

-

Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 2% w/w).[16]

-

Ultrasonication: Place the reaction vessel in an ultrasound bath or use an ultrasonic probe. Apply ultrasound treatment (e.g., 80 W power, 50% duty cycle) at a controlled temperature (e.g., 50°C).[16]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as titration to determine the acid value or chromatography to measure the conversion to the ester.

-

Enzyme Separation: Upon completion, the immobilized enzyme can be easily separated from the product mixture by filtration for reuse.

-

Purification: The resulting this compound can be purified as needed, for example, by vacuum distillation.

This method can achieve high conversion rates (e.g., 95.87%) in a significantly shorter reaction time compared to conventional mechanical stirring methods.[16]

Reactivity and Stability

This compound is a stable compound under normal storage and handling conditions.[11][12] It is resistant to hydrolysis and oxidation.[17][18] Hazardous polymerization will not occur.[11] It is incompatible with strong oxidizing agents.[12] When heated to decomposition, it may emit acrid smoke and irritating vapors.[6]

Safety and Toxicology

This compound is generally considered to have a low toxicity profile.

Table 3: Toxicological Data for this compound

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (rat) | LD50 > 2000 mg/kg bw | [13] |

| Acute Dermal Toxicity (rat) | LD50 > 2000 mg/kg bw | [13] |

| Acute Inhalation Toxicity (rat) | LC50 > 5.7 mg/L air | [13] |

| Skin Corrosion/Irritation | Not classified as an irritant | [11][19] |

| Serious Eye Damage/Irritation | May cause slight irritation | [6][11] |

| Skin Sensitization | Not classified as a sensitizer | [19][20] |

| Germ Cell Mutagenicity | Not classified as mutagenic | [19][20] |

| Carcinogenicity | Not expected to be carcinogenic | [19][20] |

| Reproductive Toxicity | Not classified as a reproductive toxicant | [19][20] |

The Cosmetic Ingredient Review (CIR) Expert Panel has affirmed its safety for use in cosmetics and personal care products.[10] Due to its low water solubility and high molecular weight, dermal absorption is considered to be very limited.[9]

Applications in Research and Drug Development

The properties of this compound make it a valuable excipient in topical and transdermal drug delivery systems.

-

Emollient: It can improve the feel and spreadability of creams and lotions, enhancing patient compliance.[1][8]

-

Solvent: Its ability to dissolve other ingredients makes it useful for formulating products containing lipophilic active pharmaceutical ingredients (APIs).[1][15]

-

Penetration Enhancer: While not its primary role, its interaction with the stratum corneum can potentially enhance the penetration of certain APIs.

-

Vehicle in Formulations: It can serve as a vehicle in oil-based formulations and as a component of the oil phase in emulsions.[2]

Visualizations

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. ETHYLHEXYL STEARATE - Ataman Kimya [atamanchemicals.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. acme-hardesty.com [acme-hardesty.com]

- 5. This compound | C26H52O2 | CID 13132266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 22047-49-0 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. ETHYLHEXYL STEARATE - Ataman Kimya [atamanchemicals.com]

- 10. nbinno.com [nbinno.com]

- 11. acme-hardesty.com [acme-hardesty.com]

- 12. 2-Ethyl Hexyl Stearate Manufacturers, with SDS [mubychem.com]

- 13. echemi.com [echemi.com]

- 14. This compound (CAS 22047-49-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. echemi.com [echemi.com]

- 16. Ultrasound Assisted Green Synthesis of this compound: A Cosmetic Bio-lubricant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CAS 22047-49-0: this compound | CymitQuimica [cymitquimica.com]

- 18. yashenchina.com [yashenchina.com]

- 19. chemos.de [chemos.de]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Technical Guide to the Green Synthesis of 2-Ethylhexyl Stearate Using Novel Catalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of green and sustainable methods for the synthesis of 2-Ethylhexyl stearate (B1226849), an important emollient and lubricant in the cosmetic and pharmaceutical industries. Moving away from traditional energy-intensive methods that often utilize hazardous catalysts, this paper focuses on the application of novel catalytic systems that are more environmentally benign and efficient. We will delve into the use of enzymatic catalysts and various solid acid catalysts, presenting comparative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Introduction to Green Synthesis of 2-Ethylhexyl Stearate

The conventional synthesis of this compound involves the esterification of stearic acid with 2-ethylhexanol, typically catalyzed by strong mineral acids like sulfuric or p-toluenesulfonic acid. While effective, these homogeneous catalysts pose significant environmental and operational challenges, including corrosion, difficulty in separation from the product, and the generation of toxic waste. Green chemistry principles advocate for the development of alternative synthetic routes that minimize or eliminate the use and generation of hazardous substances. In this context, novel catalysts such as enzymes and solid acids have emerged as promising alternatives, offering milder reaction conditions, higher selectivity, and easier catalyst recovery and reuse.

Enzymatic Synthesis: A Biocatalytic Approach

Enzymatic catalysis, particularly utilizing lipases, has become a cornerstone of green ester synthesis. Lipases are highly specific, operate under mild conditions, and are biodegradable. Immobilized lipases, in particular, offer the advantage of easy separation and reusability, making them economically viable for industrial applications.

Overview of Lipase-Catalyzed Synthesis

The enzymatic synthesis of this compound is a biocatalyzed esterification reaction where a lipase (B570770) enzyme facilitates the reaction between stearic acid and 2-ethylhexanol. This process is often carried out in a solvent-free system to further enhance its green credentials. The reaction is reversible, and the removal of water, a byproduct, can drive the equilibrium towards the formation of the ester.

dot

Caption: General workflow for the enzymatic synthesis of this compound.

Quantitative Data on Enzymatic Synthesis

Several commercial lipases have been successfully employed for the synthesis of this compound and its analogue, 2-Ethylhexyl palmitate. The following table summarizes the key quantitative data from various studies. The use of ultrasound has also been shown to significantly reduce reaction times.[1][2]

| Catalyst | Reactants (Molar Ratio) | Temp. (°C) | Time (h) | Catalyst Loading | Conversion (%) | Reference |

| Fermase CALB 10000 | 2-Ethylhexanol:Stearic Acid (2:1) | 50 | 3 (with ultrasound) | 2% (w/w) | 95.87 | [1][2] |

| Fermase CALB 10000 | 2-Ethylhexanol:Stearic Acid (2:1) | 50 | 7 (mechanical stirring) | 2% (w/w) | ~95 | [1][2] |

| Novozym® 435 | Palmitic Acid:2-Ethylhexanol (1:5.5) | 70 | - | 10.5 wt% | 93 | [1] |

| Novozym® 435 | 2-Methylhexanoic acid:2-Ethylhexanol (1:1.2) | 80 | 5 | 2.5% (w/w) | 99.74 | [3] |

| Candida sp. 99-125 | Palmitic Acid:2-Ethylhexanol (1:1) | 40 | - | 10% (w/w) | 91 | [4] |

Detailed Experimental Protocol: Enzymatic Synthesis with Ultrasound Assistance

This protocol is based on the work of Gawas et al. (2020) for the synthesis of this compound using Fermase CALB 10000 with ultrasound enhancement.[1][2]

Materials:

-

Stearic Acid

-

2-Ethylhexanol

-

Fermase CALB 10000 (immobilized lipase)

-

Ultrasound bath/probe

Procedure:

-

In a suitable reaction vessel, combine stearic acid and 2-ethylhexanol in a 1:2 molar ratio.

-

Add 2% (w/w) of Fermase CALB 10000 to the reactant mixture.

-

Place the reaction vessel in an ultrasound bath maintained at 50°C.

-

Apply ultrasound at a power of 80 W with a 50% duty cycle.

-

Continue the reaction for 3 hours.

-

Monitor the reaction progress by determining the acid value of the mixture at regular intervals.

-

Upon completion, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and stored for reuse.

-

The product, this compound, can be purified by washing with a dilute alkaline solution to remove any remaining free fatty acids, followed by washing with distilled water and drying under vacuum.

Solid Acid Catalysis: A Heterogeneous Approach

Solid acid catalysts offer a robust and often more thermally stable alternative to enzymatic catalysts. These materials, which include ion-exchange resins, zeolites, sulfated metal oxides, and heteropolyacids, can be easily separated from the reaction mixture and are generally less expensive than enzymes.

dot

References

Rheological behavior of 2-Ethylhexyl stearate at different temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl stearate (B1226849), the ester of 2-ethylhexanol and stearic acid, is a versatile emollient and solvent widely utilized in the pharmaceutical, cosmetic, and personal care industries. Its rheological properties, particularly its flow behavior at varying temperatures, are critical for formulation development, processing, and product performance. This technical guide provides an in-depth analysis of the rheological behavior of 2-Ethylhexyl stearate, focusing on its temperature-dependent viscosity and density. The information presented herein is crucial for professionals involved in the research, development, and quality control of products containing this ester.

Core Rheological Properties

The flow characteristics of this compound are primarily defined by its viscosity and density, both of which are significantly influenced by temperature. As an ester, it is expected to exhibit Newtonian fluid behavior, where the viscosity is independent of the shear rate.

Temperature-Dependent Viscosity and Density

A key study by Zheng et al. systematically measured the viscosity and density of stearic acid 2-ethylhexyl ester over a temperature range of 298.18 K to 368.15 K (25 °C to 95 °C).[1] While the complete dataset from this study is not publicly available, the findings indicate a clear inverse relationship between temperature and both viscosity and density, which is characteristic of most liquids.

Table 1: Temperature-Dependent Rheological Data for this compound

| Temperature (K) | Temperature (°C) | Density (g/cm³) | Dynamic Viscosity (mPa·s) |

| 298.15 | 25 | Data from source | Data from source |

| 303.15 | 30 | Data from source | Data from source |

| 313.15 | 40 | Data from source | Data from source |

| 323.15 | 50 | Data from source | Data from source |

| 333.15 | 60 | Data from source | Data from source |

| 343.15 | 70 | Data from source | Data from source |

| 353.15 | 80 | Data from source | Data from source |

| 363.15 | 90 | Data from source | Data from source |

| 368.15 | 95 | Data from source | Data from source |

| Note: The data in this table is based on the study by Zheng et al. and is presented here as a structural guide. For precise values, direct consultation of the original research paper is recommended. |

Experimental Protocols

The following sections detail the typical methodologies for measuring the temperature-dependent viscosity and density of this compound. These protocols are based on standard practices in rheology and are consistent with the methods likely employed in the foundational studies.

Viscosity Measurement

Objective: To determine the dynamic viscosity of this compound as a function of temperature.

Apparatus: A rotational rheometer equipped with a cone-plate or parallel-plate geometry and a Peltier temperature control system is recommended for accurate measurements.[2]

Procedure:

-

Calibration: Ensure the rheometer is calibrated according to the manufacturer's specifications.

-

Sample Loading: Carefully place a sufficient amount of this compound onto the lower plate of the rheometer to ensure the gap between the plates is completely filled.

-

Geometry Gap: Set the appropriate gap between the cone and plate or parallel plates as per the instrument's guidelines.

-

Temperature Equilibration: Set the Peltier system to the initial measurement temperature (e.g., 25 °C) and allow the sample to equilibrate for a specified time to ensure thermal homogeneity.

-

Shear Rate Sweep: Perform a shear rate sweep at a constant temperature to confirm Newtonian behavior. The viscosity should remain constant over a range of shear rates.

-

Temperature Ramp: Program the rheometer to increase the temperature in controlled increments (e.g., 5 °C or 10 °C) up to the final temperature (e.g., 95 °C).

-

Data Acquisition: At each temperature step, allow the sample to equilibrate and then measure the viscosity at a constant shear rate within the Newtonian plateau.

-

Data Analysis: Plot the measured viscosity as a function of temperature.

Density Measurement

Objective: To determine the density of this compound as a function of temperature.

Apparatus: A digital vibrating tube densitometer is a suitable instrument for precise density measurements of liquids over a range of temperatures.

Procedure:

-

Calibration: Calibrate the densitometer using certified reference standards (e.g., dry air and deionized water) at the measurement temperatures.

-

Sample Injection: Inject a sufficient volume of this compound into the oscillating U-tube of the densitometer, ensuring no air bubbles are present.

-

Temperature Control: Set the instrument to the initial measurement temperature and allow the sample to reach thermal equilibrium.

-

Measurement: The instrument measures the oscillation period of the U-tube, from which the density is calculated.

-

Temperature Sweep: Program the densitometer to vary the temperature across the desired range, with measurements taken at specified intervals after temperature stabilization.

-

Data Collection: Record the density at each temperature point.

-

Data Analysis: Plot the density as a function of temperature.

Visualizations

Experimental Workflow for Temperature-Dependent Viscosity Measurement

Caption: Workflow for Viscosity Measurement.

Logical Relationship of Rheological Properties

Caption: Influence of Temperature on Rheology.

Conclusion

The rheological behavior of this compound is a critical consideration for its application in various formulations. Its viscosity and density exhibit a predictable decrease with increasing temperature, and it generally behaves as a Newtonian fluid. Understanding these properties through precise measurement, as outlined in the experimental protocols, is essential for optimizing manufacturing processes, ensuring product stability, and achieving desired end-use performance. The data and methodologies presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important excipient.

References

Toxicological Profile and Safety Assessment of 2-Ethylhexyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety assessment of 2-Ethylhexyl stearate (B1226849). The information is compiled from a variety of studies, with a focus on quantitative data and detailed experimental methodologies, to support its safe use in research and product development.

Executive Summary

2-Ethylhexyl stearate is an ester of 2-ethylhexyl alcohol and stearic acid, commonly used as an emollient in cosmetics and other industrial applications. Based on a comprehensive review of available toxicological data, this compound exhibits a low order of acute toxicity via oral and dermal routes. It is considered to be, at most, a minimal skin irritant and a slight eye irritant. It is not a skin sensitizer. Repeated-dose oral toxicity studies have not shown significant adverse effects. Furthermore, it is not considered to be a developmental toxicant. While specific genotoxicity data for this compound is limited, studies on a closely related category of "fatty acids, C16-18, 2-ethylhexyl esters" indicate no mutagenic potential in the Ames test. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as a cosmetic ingredient.[1][2]

Chemical and Physical Properties

| Property | Value |

| Synonyms | Octyl stearate, 2-Ethylhexyl octadecanoate |

| CAS Number | 22047-49-0 |

| Molecular Formula | C26H52O2 |

| Molecular Weight | 396.69 g/mol |

Toxicological Data Summary

The following tables summarize the quantitative data from key toxicological studies on this compound and related substances.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Test Guideline | Results | Reference |

| Acute Oral Toxicity | Mouse | Oral | Similar to OECD 401 | LD50 > 2000 mg/kg bw | [3] |

| Acute Dermal Toxicity | Rat | Dermal | Similar to OECD 402 | LD50 > 2000 mg/kg bw | [4] |

Table 2: Irritation and Sensitization

| Endpoint | Species | Test Guideline | Results | Reference |

| Skin Irritation | Rabbit | Non-guideline | Slight skin irritation reactions; effects still visible after 72 hours (reversibility not determined) | [3] |

| Eye Irritation | In vitro (HET-CAM) | HET-CAM Assay | Irritation index of zero; concluded to be non-irritating | [3] |

| Skin Sensitization | Guinea Pig | OECD 406 (GPMT) | Not a sensitizer | [5] |

Table 3: Repeated-Dose Toxicity

| Endpoint | Species | Route | Duration | Test Guideline | NOAEL | Reference |

| Repeated Dose Oral Toxicity | Rat (Sprague Dawley) | Oral (gavage) | 28 days | Similar to OECD 407 | 1000 mg/kg bw/day | [3] |

Table 4: Developmental Toxicity

| Endpoint | Species | Route | Duration of Exposure | Test Guideline | NOAEL (Maternal and Developmental) | Reference |

| Developmental Toxicity | Rat (Sprague Dawley) | Oral (gavage) | Gestation Day 5 to 15 | OECD 414 | 1000 mg/kg bw/day | [3][6][7][8][9][10][11] |

Table 5: Genotoxicity

| Endpoint | Test System | Test Substance Category | Test Guideline | Results | Reference |

| Bacterial Reverse Mutation Assay | S. typhimurium (TA98, TA100, TA1535, TA1537) | Fatty acids, C16-18, 2-ethylhexyl esters | OECD 470 | Negative (with and without metabolic activation) | [3] |

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below, based on standard OECD guidelines referenced in the safety evaluations.

Acute Oral Toxicity (as per OECD 401 principles)

-

Test System: Mice.

-

Administration: A single dose of this compound was administered by oral gavage.

-

Dosage: A limit test was performed at a dose of 2000 mg/kg body weight.[3]

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days.

-

Endpoint: The LD50 (median lethal dose) was determined.

Skin Irritation (Non-guideline study)

-

Test System: New Zealand White rabbits.[3]

-

Application: The test substance was applied to the shaved skin of the rabbits.

-

Observation: The application sites were examined for signs of erythema and edema at specified intervals up to 72 hours.

-

Scoring: The severity of skin reactions was graded. Due to the non-guideline nature of the study, full details on scoring were not available.[3]

Eye Irritation (HET-CAM Assay)

-

Test System: Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) using White Leghorn chicken eggs.[3]

-

Procedure: A specific amount of this compound was applied directly to the chorioallantoic membrane of fertilized eggs.

-

Observation: The membrane was observed for signs of vascular damage, including hemorrhage, coagulation, and lysis, over a short period.

-

Endpoint: An irritation index was calculated based on the observed reactions. An index of zero indicates no irritation potential.[3]

Skin Sensitization (Guinea Pig Maximization Test - OECD 406)

-

Test System: Guinea pigs.

-

Induction Phase:

-

Intradermal Induction: The test substance (in an appropriate vehicle) and Freund's Complete Adjuvant were injected intradermally to stimulate an immune response.

-

Topical Induction: One week after injections, the test substance was applied topically to the same area.

-

-

Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance was applied topically to a naive site.

-

Observation: The challenge sites were observed for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal.

-

Endpoint: The incidence and severity of skin reactions in the test group were compared to a control group to determine the sensitization potential.

28-Day Repeated Dose Oral Toxicity (similar to OECD 407)

-

Test System: Male and female Sprague Dawley rats (10 per sex per dose group).[3]

-

Administration: this compound was administered daily by oral gavage for 28 days.

-

Dosage Levels: 100, 500, and 1000 mg/kg bw/day, along with a control group.[3]

-

Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were measured weekly.

-

Clinical Pathology: At the end of the study, blood samples were collected for hematology and clinical chemistry analysis.

-

Pathology: All animals were subjected to a full necropsy. Organs were weighed, and tissues were preserved for histopathological examination.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined.[3]

Developmental Toxicity (OECD 414)

-

Test System: Pregnant Sprague Dawley rats (24 per group).[3]

-

Administration: The test substance was administered by oral gavage from gestation day 5 to 15.

-

Dosage Levels: 100, 300, and 1000 mg/kg bw/day, with a control group.[3]

-

Maternal Observations: Dams were observed for clinical signs, body weight, and food consumption.

-

Fetal Evaluation: On gestation day 20, fetuses were delivered by caesarean section. The number of corpora lutea, implantations, resorptions, and live/dead fetuses were recorded. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

-

Endpoint: The NOAEL for both maternal and developmental toxicity was established.[3][6][7][8][9][10][11]

Bacterial Reverse Mutation Assay (Ames Test - OECD 470/471)

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, which are designed to detect different types of point mutations.[3]

-

Metabolic Activation: The test was performed both in the presence and absence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Procedure: The bacterial strains were exposed to various concentrations of the test substance ("fatty acids, C16-18, 2-ethylhexyl esters") on agar (B569324) plates deficient in histidine.

-

Concentrations: Test concentrations ranged from 8 to 5000 µ g/plate .[3]

-

Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) compared to the negative control.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the toxicological assessment of this compound.

References

- 1. acme-hardesty.com [acme-hardesty.com]

- 2. ETHYLHEXYL STEARATE - Ataman Kimya [atamanchemicals.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. canada.ca [canada.ca]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Developmental toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. thepharmajournal.com [thepharmajournal.com]

Methodological & Application

Application Notes and Protocols: 2-Ethylhexyl Stearate as an Emollient in Topical Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl stearate (B1226849) is a versatile ester that functions as an emollient, solvent, and lubricant in topical pharmaceutical formulations.[1][2][3] Its chemical name is 2-ethylhexyl octadecanoate, and it is derived from the reaction of stearic acid and 2-ethylhexanol.[1][4] This document provides detailed application notes and experimental protocols for the evaluation of 2-Ethylhexyl stearate in topical preparations, focusing on its impact on key formulation properties such as viscosity, spreadability, and skin hydration.

Key Properties of this compound:

-

Appearance: Clear, colorless to slightly yellowish oily liquid.[1][4]

-

Solubility: Insoluble in water, but soluble in fats.

-

Key Functions: Emollient, skin-conditioning agent, solvent, lubricant, thickening agent, and dispersant.[2]

Key Performance Characteristics & Quantitative Data

The inclusion of this compound in a topical formulation can significantly influence its physical and sensory characteristics. It is known for providing a smooth, non-greasy after-feel and can help to reduce the oiliness of heavier oils in a formulation.[1]

While specific quantitative data for this compound in peer-reviewed pharmaceutical studies is limited, the following tables provide a framework for the types of data that should be generated during formulation development. The values presented are hypothetical and intended for illustrative purposes.

Table 1: Viscosity of a Cream Base with and without this compound

| Formulation ID | This compound (%) | Viscosity (cP) at 25°C |

| F1 (Control) | 0 | 35,000 |

| F2 | 5 | 32,500 |

| F3 | 10 | 30,000 |

Table 2: Spreadability of a Cream Base with and without this compound

| Formulation ID | This compound (%) | Spreadability Factor (mm²) |

| F1 (Control) | 0 | 450 |

| F2 | 5 | 550 |

| F3 | 10 | 650 |

Table 3: Skin Hydration Effect of a Lotion with and without this compound (Corneometer Units)

| Time Point | Placebo (without 2-EHS) | Formulation with 5% 2-EHS |

| Baseline | 45.2 | 45.5 |

| 1 Hour Post-Application | 50.1 | 58.3 |

| 4 Hours Post-Application | 48.5 | 55.1 |

| 8 Hours Post-Application | 46.3 | 52.7 |

Experimental Protocols

To assess the impact of this compound on a topical formulation, the following experimental protocols can be employed.

Viscosity Measurement

Objective: To determine the effect of this compound on the viscosity of a topical formulation.

Apparatus: Rotational viscometer or rheometer.

Methodology:

-

Prepare cream or lotion formulations with varying concentrations of this compound (e.g., 0%, 5%, 10% w/w).

-

Equilibrate the samples to a controlled temperature (e.g., 25°C).

-

Measure the viscosity of each formulation using a rotational viscometer with a suitable spindle.

-

Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s) at a defined shear rate. Non-Newtonian fluids should be evaluated over a range of shear rates.[5]

Spreadability Assessment

Objective: To quantify the effect of this compound on the spreadability of a semi-solid formulation.

Apparatus: Glass slides, ruler, and a standardized weight.

Methodology:

-

Place a precise amount (e.g., 1 gram) of the test formulation on the center of a glass slide.

-

Carefully place a second glass slide of known weight on top of the formulation.

-

Allow the formulation to spread for a defined period (e.g., 1 minute).

-

Measure the diameter of the spread circle in millimeters (mm).

-

The spreadability factor can be calculated using the formula: S = d², where S is the spreadability factor and d is the diameter of the spread.

Skin Hydration Evaluation

Objective: To measure the effect of a formulation containing this compound on skin hydration over time.

Apparatus: Corneometer or other skin hydration measurement device.

Methodology:

-

Recruit a panel of healthy volunteers and acclimatize them to the testing room conditions (e.g., 22°C, 50% RH) for at least 20 minutes.

-

Define test areas on the volar forearm of each subject.

-

Measure the baseline skin hydration of each test area using the Corneometer.

-

Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) to the designated test area. A control area should receive no treatment or a placebo formulation without this compound.

-

Measure skin hydration at predetermined time points (e.g., 1, 2, 4, and 8 hours) after application.

-

Record the Corneometer units, which are arbitrary units proportional to the dielectric constant of the skin's surface, reflecting the hydration level.

Sensory Panel Evaluation

Objective: To assess the sensory attributes of a topical formulation containing this compound.

Apparatus: Standardized sensory evaluation forms, controlled environment.

Methodology:

-

Recruit and train a panel of sensory assessors.[5]

-

Provide panelists with coded samples of formulations with and without this compound.

-

Instruct panelists to evaluate predefined sensory attributes such as:

-

Pick-up: Firmness, stickiness.

-

Rub-out: Spreadability, thickness, greasiness.

-

After-feel: Residue, smoothness, oiliness.

-

-

Panelists should rate each attribute on a labeled magnitude scale (e.g., 0-10).

-

Analyze the data statistically to determine significant differences between formulations.

Visualization of Experimental Workflows

Caption: General Experimental Workflow for Evaluating this compound.

Caption: Workflow for Sensory Panel Evaluation of Formulations.

Example Formulation

The following is a basic oil-in-water (O/W) cream formulation that can be used as a starting point for evaluating the effects of this compound.

Table 4: Example O/W Cream Formulation

| Phase | Ingredient | Function | % w/w |

| A (Oil Phase) | This compound | Emollient | 5.0 - 15.0 |

| Cetearyl Alcohol | Thickener, Emulsifier | 5.0 | |

| Glyceryl Stearate | Emulsifier | 3.0 | |

| B (Aqueous Phase) | Deionized Water | Solvent | q.s. to 100 |

| Glycerin | Humectant | 5.0 | |

| Xanthan Gum | Stabilizer | 0.2 | |

| C (Cool-down Phase) | Preservative | Preservative | q.s. |

| Active Pharmaceutical Ingredient (API) | Active | As required |

Procedure:

-

Heat Phase A and Phase B separately to 75°C.

-

Add Phase A to Phase B with constant stirring.

-

Homogenize the emulsion for 2-3 minutes.

-

Cool the emulsion to 40°C with gentle stirring.

-

Add the components of Phase C and continue stirring until the cream is uniform and has reached room temperature.

Conclusion

This compound is a valuable emollient for topical pharmaceutical formulations, offering improvements in sensory characteristics and potentially enhancing skin hydration. By employing the standardized experimental protocols outlined in these application notes, formulators can effectively quantify the benefits of incorporating this compound into their cream and lotion bases, leading to the development of more efficacious and patient-compliant topical drug products.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. acme-hardesty.com [acme-hardesty.com]

- 3. 2-ETHYLHEXYL OCTADECANOATE - Ataman Kimya [atamanchemicals.com]

- 4. specialchem.com [specialchem.com]

- 5. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Ethylhexyl Stearate as a Solvent for Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethylhexyl stearate (B1226849) as a potential solvent for active pharmaceutical ingredients (APIs), particularly in the context of topical and transdermal drug delivery systems. The information is intended to guide researchers and formulation scientists in evaluating and utilizing this excipient in their drug development projects.

Introduction to 2-Ethylhexyl Stearate in Pharmaceutical Formulations